Boc Protection Status: Molecular Weight and Synthetic Utility Differentiation Versus Deprotected Free Piperidine
The target compound carries a tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen, resulting in a molecular weight of 343.4 g/mol, versus 243.3 g/mol for the deprotected free amine 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine (CAS 244272-25-1) . This 100.1 g/mol mass difference is not trivial; the Boc group serves as an orthogonal protecting group that enables selective N-deprotection under acidic conditions (e.g., TFA or HCl/dioxane) while leaving the oxadiazole ring and the 4-methylphenyl substituent intact. The deprotected analog, lacking this protection, cannot participate in amide coupling, reductive amination, or sulfonylation at the piperidine nitrogen without competing side reactions at other nucleophilic sites. The Boc-protected form is thus the mandatory starting material for any synthetic sequence requiring N-functionalization of the piperidine ring.
| Evidence Dimension | Molecular weight and orthogonal amine protection status |
|---|---|
| Target Compound Data | 343.4 g/mol; Boc-protected piperidine nitrogen; CAS 263383-21-7 |
| Comparator Or Baseline | 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine: 243.3 g/mol; free secondary amine; CAS 244272-25-1 |
| Quantified Difference | ΔMW = +100.1 g/mol; orthogonal Boc protection present vs. absent |
| Conditions | Structural identity confirmed by SMILES (ChemSrc) and IUPAC name with InChIKey QOIMFIWEKBDCSN-UHFFFAOYSA-N (USPTO patent record) |
Why This Matters
For medicinal chemistry procurement, the Boc-protected form is synthetically essential when the piperidine nitrogen must be deprotected and derivatized in a controlled, orthogonal manner, whereas the free amine is dead-end material for such sequences.
